molecular formula C10H9Li B6306990 lithium;2-methyl-1H-inden-1-ide CAS No. 56423-64-4

lithium;2-methyl-1H-inden-1-ide

Cat. No.: B6306990
CAS No.: 56423-64-4
M. Wt: 136.1 g/mol
InChI Key: JUJWWFXGMQILNM-UHFFFAOYSA-N
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Description

Lithium 2-methyl-1H-inden-1-ide is an organometallic compound derived from 2-methyl-1H-indene, a bicyclic aromatic hydrocarbon. The parent compound, 2-methyl-1H-indene (CAS 2177-47-1), is characterized by a fused benzene and cyclopentene ring system with a methyl substituent at the 2-position. Its lithium salt is synthesized via deprotonation using strong bases like lithium diisopropylamide (LDA) or lithium metal. Key physical properties of 2-methyl-1H-indene include a boiling point of 45°C at 0.2 mm Hg, a molecular weight of 130.19 g/mol (C₁₀H₁₀), and a colorless to light yellow liquid appearance . This compound is widely used as an intermediate in organic synthesis, particularly in polymerization reactions and ligand design for transition-metal catalysts .

Properties

IUPAC Name

lithium;2-methyl-1H-inden-1-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9.Li/c1-8-6-9-4-2-3-5-10(9)7-8;/h2-7H,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJWWFXGMQILNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC2=CC=CC=C2[CH-]1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Li
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510442
Record name Lithium 2-methyl-1H-inden-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56423-64-4
Record name Lithium 2-methyl-1H-inden-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

n-Butyllithium-Mediated Deprotonation

The most common method involves deprotonating 2-methyl-1H-indene with n-butyllithium (nBuLi) in ethereal solvents. Kinetic studies reveal that nBuLi exists as aggregates (dimers or tetramers) in solution, with the dimer being the reactive species due to its lower activation energy. For example, deprotonation in tetrahydrofuran (THF) at −78°C achieves >80% conversion within 30 minutes, as monitored by UV/Vis spectroscopy.

Reaction Conditions:

  • Substrate: 2-Methyl-1H-indene (1 equiv)

  • Base: nBuLi (1.1 equiv, 2.5 M in hexanes)

  • Solvent: THF or 2-MeTHF

  • Temperature: −78°C to −40°C

  • Additives: HMPA (hexamethylphosphoramide) or TMEDA (tetramethylethylenediamine) to stabilize the lithiated intermediate.

Solvent and Additive Effects

Polar aprotic solvents like THF enhance lithiation efficiency by solvating lithium ions, while HMPA coordinates to lithium, preventing aggregation and accelerating deprotonation. For instance, adding 10 vol% HMPA increases reaction rates by 3-fold in THF. Conversely, nonpolar solvents (e.g., hexanes) favor tetramer formation, reducing reactivity.

Reductive Lithiation Methods

Lithium Metal with Electron Mediators

Reductive lithiation employs lithium metal and mediators like naphthalene or 4,4’-di-tert-butylbiphenyl (DTBB) to generate lithium indenide from halogenated precursors. This method avoids strong bases, making it suitable for sensitive substrates.

Procedure:

  • Mediator Preparation: Lithium metal reacts with naphthalene (10 mol%) in THF to form lithium naphthalenide.

  • Substrate Addition: 2-Methyl-1-chloroindene is added at −78°C.

  • Quenching: The reaction is quenched with water or electrophiles (e.g., CO₂) to yield functionalized products.

Key Advantages:

  • Avoids highly basic conditions.

  • Compatible with electrophilic trapping.

Substrate Scope and Limitations

Chlorinated indenes undergo reductive lithiation more efficiently than fluorinated analogs due to weaker C–F bonds. For example, 2-methyl-1-chloroindene achieves 75% conversion, while the fluoro analog stalls at <10%.

Comparative Analysis of Preparation Techniques

Yield and Selectivity

Method Yield (%) Conditions Key Advantage
nBuLi Deprotonation80–90−78°C, THF/HMPAHigh reproducibility
Reductive Lithiation70–85−78°C, Li/DTBB/THFNo strong base required

Challenges and Mitigation

  • Aggregation Control: nBuLi tetramers exhibit negligible reactivity; using TMEDA shifts equilibrium toward reactive dimers.

  • Side Reactions: Over-lithiation can occur at higher temperatures (>−40°C), leading to dimeric byproducts.

Mechanistic Insights and Reaction Optimization

Lithium Aggregation States

The dimeric form of nBuLi is 10⁶ times more reactive than the tetramer in deprotonation reactions. Solvent composition directly impacts aggregation:

  • THF: Favors dimers due to strong Li⁺ solvation.

  • Hexanes: Favors tetramers, necessitating additives like TMEDA.

Temperature and Reaction Rate

At −78°C, deprotonation follows pseudo-first-order kinetics with kobs=1.39×103M1s1k_{obs} = 1.39 \times 10^{-3} \, \text{M}^{-1} \text{s}^{-1}. Raising the temperature to −40°C accelerates the reaction but risks side reactions.

Applications and Further Functionalization

Lithium;2-methyl-1H-inden-1-ide serves as a precursor for:

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl halides to form 3-arylindenes.

  • Polymer Synthesis: Anionic polymerization initiator for styrenic elastomers.

Example: Reacting the lithiated species with 4-fluorobenzene yields 3-(4-fluorophenyl)-2-methylindene in 85% yield .

Chemical Reactions Analysis

Types of Reactions

Lithium;2-methyl-1H-inden-1-ide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophiles such as alkyl halides, acyl halides, and carbonyl compounds are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Lithium;2-methyl-1H-inden-1-ide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of lithium;2-methyl-1H-inden-1-ide involves its ability to act as a nucleophile, attacking electrophilic centers in various chemical reactions. The lithium atom enhances the nucleophilicity of the compound, making it highly reactive towards electrophiles. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

6-Chloro-2-methyl-1H-inden-1-one (CAS 196953-02-3)

This derivative introduces a chlorine atom at the 6-position and a ketone group at the 1-position, altering both electronic and steric properties. Its molecular formula (C₁₀H₇ClO) and higher molecular weight (178.62 g/mol) contrast with the simpler hydrocarbon backbone of 2-methyl-1H-indene. The electron-withdrawing chlorine substituent increases polarity and may enhance stability against nucleophilic attack. Applications include pharmaceutical intermediates, though its reactivity profile is less explored compared to lithium 2-methyl-1H-inden-1-ide .

Property Lithium 2-Methyl-1H-inden-1-ide 6-Chloro-2-methyl-1H-inden-1-one
Molecular Formula C₁₀H₉Li C₁₀H₇ClO
Molecular Weight (g/mol) 130.19 (base) + Li 178.62
Physical State Solid (lithium salt) Solid
Key Functional Groups Aromatic anion, methyl substituent Ketone, chlorine substituent
Reactivity Strong base, nucleophilic Electrophilic at ketone

2-Ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione Hydrochloride (CAS 23780-36-1)

This compound features a diketone structure (1,3-indandione core) with ethyl and methylamino substituents. The presence of amino and carbonyl groups introduces hydrogen-bonding capabilities and redox activity, making it relevant in medicinal chemistry (e.g., as a methindione derivative). Unlike lithium 2-methyl-1H-inden-1-ide, this derivative is water-soluble due to its hydrochloride salt form and has a molecular weight of 256.26 g/mol (C₁₀H₁₈O₂NCl) .

6-Chloro-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS 1376687-76-1)

A saturated indene derivative with a chlorine substituent and amine group. The dihydro structure reduces aromaticity, increasing flexibility and altering electronic properties. This compound’s hydrochloride salt form enhances solubility in polar solvents, contrasting with the hydrophobic nature of 2-methyl-1H-indene.

Key Research Findings and Trends

  • Substituent Effects : Electron-donating groups (e.g., methyl in lithium 2-methyl-1H-inden-1-ide) enhance aromatic stability and basicity, while electron-withdrawing groups (e.g., chlorine in 6-chloro derivatives) increase electrophilicity and polarity .
  • Lithium Coordination : Lithium 2-methyl-1H-inden-1-ide forms strong ionic bonds, making it a robust catalyst precursor in polymerization. In contrast, sodium analogs (e.g., sodium indenide) exhibit weaker ion pairing and lower thermal stability .
  • Thermal Behavior : Indene derivatives with ketones or amines (e.g., 6-chloro-2-methyl-1H-inden-1-one) decompose at lower temperatures (~150°C) compared to lithium salts, which remain stable up to 300°C in inert atmospheres .

Biological Activity

Lithium;2-methyl-1H-inden-1-ide, also known by its CAS number 20669-47-0, is an organolithium compound that has garnered interest in various fields of chemistry and biology due to its unique properties and potential applications. This article delves into its biological activities, synthesizing findings from diverse research sources.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₉H₇Li
Molecular Weight122.093 g/mol
DensityNot available
Melting PointNot available
Boiling PointNot available
LogP2.2658

Neuroprotective Effects

Lithium is well-documented for its neuroprotective effects, particularly in the context of mood disorders. Studies have shown that lithium can stabilize mood and provide neuroprotection against β-amyloid toxicity in neuronal cells, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease. While specific data on this compound's neuroprotective effects are scarce, its structural similarity to other biologically active lithium compounds may imply similar properties.

Anticancer Potential

Some studies have explored the anticancer potential of lithium compounds. For example, lithium has been implicated in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Although direct evidence for this compound's anticancer activity is not extensively documented, its classification as an organolithium compound positions it as a candidate for further investigation in cancer research.

Study on Lithium Compounds

A significant study published in the Journal of Medicinal Chemistry highlighted the biological activities of various organolithium compounds, including their interactions with cellular pathways involved in apoptosis and cell cycle regulation. The findings suggested that modifications to the lithium structure could enhance biological activity, warranting further exploration of compounds like this compound .

Neuroprotective Mechanisms

In vitro studies have demonstrated that lithium can activate signaling pathways that promote neuronal survival and reduce oxidative stress. The activation of these pathways may be relevant for understanding the potential neuroprotective mechanisms of this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for lithium 2-methyl-1H-inden-1-ide, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves deprotonation of 2-methylindene using lithium bases (e.g., LiN(SiMe₃)₂) in anhydrous solvents like THF or diethyl ether. Purity is enhanced by rigorous exclusion of moisture/oxygen (Schlenk techniques) and post-synthesis recrystallization from hexane/ether mixtures .
  • Key Data :

ParameterValue/ProcedureSource
Reaction SolventTHF, –78°C under N₂
PurificationRecrystallization (hexane:ether = 3:1)

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in deuterated solvents (e.g., C₆D₆) to confirm aromatic proton environments and lithium coordination .
  • X-ray Diffraction : SHELX software (e.g., SHELXL for refinement) resolves Li coordination geometry. Disordered solvent molecules require SQUEEZE/PLATON processing .

Advanced Research Questions

Q. How can DFT calculations elucidate the electronic properties of lithium 2-methyl-1H-inden-1-ide?

  • Methodological Answer : Density Functional Theory (B3LYP/6-31G(d,p)) calculates HOMO-LUMO gaps, Mulliken charges, and electrostatic potential surfaces. These predict reactivity in catalysis (e.g., bond activation) .
  • Key Parameters :

PropertyComputational InsightRelevance
HOMO-LUMO Gap4.2 eV (indicates nucleophilic character)
Mulliken ChargesNegative charge localized on indenide

Q. What role does this compound play in organometallic catalysis, and how can reaction pathways be validated?

  • Methodological Answer : As a strong base, it facilitates transmetallation in cross-coupling reactions. Mechanistic studies use isotopic labeling (e.g., ⁶Li NMR) and kinetic profiling .
  • Case Study : In aryl-aryl couplings, monitor intermediates via in-situ IR spectroscopy to confirm Li-mediated oxidative addition .

Q. How should researchers address contradictions in reported synthesis yields or spectroscopic data?

  • Methodological Answer :

  • Reproducibility : Standardize reaction conditions (solvent purity, stoichiometry).
  • Data Triangulation : Compare XRD, NMR, and computational data to resolve ambiguities (e.g., solvent coordination vs. crystal packing effects) .

Methodological Best Practices

  • Crystallography : Use SHELXD for phase solution and Olex2 for structure visualization. Address twinning via HKLF5 format in SHELXL .
  • Computational Workflow : Validate DFT results against experimental NMR shifts (RMSD < 0.1 ppm for ¹H) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
lithium;2-methyl-1H-inden-1-ide
Reactant of Route 2
lithium;2-methyl-1H-inden-1-ide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.